molecular formula C7H8O2S2 B2767871 alpha-Methylthio(2-thienyl)acetic acid CAS No. 64757-32-0

alpha-Methylthio(2-thienyl)acetic acid

Cat. No.: B2767871
CAS No.: 64757-32-0
M. Wt: 188.26
InChI Key: CLYKDQITNZFTRT-UHFFFAOYSA-N
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Description

It is characterized by the presence of a thienyl ring, which is a sulfur-containing heterocycle, and a methylthio group attached to the acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Methylthio(2-thienyl)acetic acid typically involves the reaction of 2-thiophenecarboxylic acid with methylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Alpha-Methylthio(2-thienyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thienyl ring to a dihydrothienyl ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thienyl ring and the methylthio group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are employed under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothienyl derivatives.

    Substitution: Various substituted thienyl and methylthio derivatives.

Scientific Research Applications

Alpha-Methylthio(2-thienyl)acetic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds containing a thiazole ring, such as thiamine (Vitamin B1).

    Thiophene derivatives: Compounds with a thiophene ring, such as suprofen and articaine

Uniqueness

Alpha-Methylthio(2-thienyl)acetic acid is unique due to the presence of both a thienyl ring and a methylthio group, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

2-methylsulfanyl-2-thiophen-2-ylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2S2/c1-10-6(7(8)9)5-3-2-4-11-5/h2-4,6H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLYKDQITNZFTRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(C1=CC=CS1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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